molecular formula C13H17BrFN B7937913 N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

Cat. No.: B7937913
M. Wt: 286.18 g/mol
InChI Key: QOAUSFTUFXXHFG-UHFFFAOYSA-N
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Description

N-[(3-Bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. Its structure features a cyclopropane ring directly bonded to a nitrogen atom, which is further substituted with a propyl group and a 3-bromo-5-fluorophenylmethyl moiety.

Cyclopropanamines are known for their conformational rigidity due to the strained three-membered ring, which can enhance target selectivity in medicinal chemistry applications. Its synthesis likely follows routes similar to those described for structurally related compounds, such as reductive amination or nucleophilic substitution, as seen in the preparation of (±)-Trans-2-(4-chlorophenyl)-N-propylcyclopropanamine .

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAUSFTUFXXHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the Propylamine Group: The propylamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the 3-bromo-5-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the cyclopropane amine reacts with a 3-bromo-5-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: Debrominated or defluorinated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of receptor binding and signal transduction pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets might make it useful in the development of drugs for treating various diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to a receptor or enzyme, altering its activity. The cyclopropane ring and the phenyl substituents could play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine with structurally or functionally related cyclopropanamine and cyclopropane derivatives:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Reported Applications/Activity References
This compound (Target Compound) Cyclopropanamine with N-propyl and 3-bromo-5-fluorophenylmethyl groups ~285.6 Br (para), F (meta), propyl No direct data; inferred rigidity/stability
(±)-Trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine Cyclopropanamine with N-propyl and 4-chlorophenyl groups ~197.7 Cl (para), propyl Antidepressant activity (MAO inhibition)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) Cyclopropanecarboxamide with 3-chlorophenyl and tetrahydrofuran groups ~282.7 Cl (meta), tetrahydrofuran Agricultural pesticide
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine with 3-chlorophenoxypropyl chain ~225.7 Cl (meta), phenoxypropyl No direct data; structural analog
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine Cyclopentanamine with 3-bromo-4-fluorophenylmethyl group ~272.2 Br (para), F (ortho), cyclopentane No direct data; larger ring size

Key Structural and Functional Insights:

Substituent Effects: Halogen Position: The target compound’s 3-bromo-5-fluoro substitution contrasts with the 4-chloro group in (±)-Trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine. Bromine’s larger size and lower electronegativity compared to chlorine may enhance lipophilicity, while fluorine’s electron-withdrawing nature could improve metabolic stability .

Biological Activity: The 4-chlorophenyl derivative (±)-17 demonstrated antidepressant activity via monoamine oxidase (MAO) inhibition, suggesting that halogenated aryl groups are critical for CNS targeting . The target compound’s bromo-fluoro substitution may modulate similar pathways but with altered potency or selectivity. Cyprofuram’s cyclopropanecarboxamide structure highlights the versatility of cyclopropane derivatives in agrochemicals, though its carboxamide group distinguishes it from the amine-based target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for (±)-Trans-2-(4-chlorophenyl)-N-propylcyclopropanamine, which employs reductive amination of aldehydes with sodium borohydride . However, introducing bromine and fluorine may require specialized halogenation or coupling steps.

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